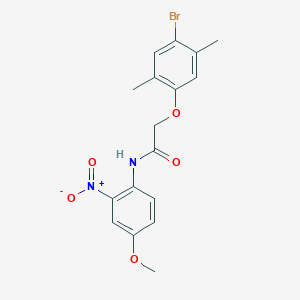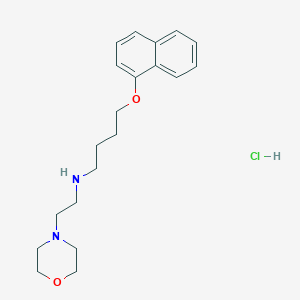![molecular formula C18H19NO3 B4208188 4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4208188.png)
4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid
Overview
Description
4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the fourth position and a phenylbutanoyl group attached to the amino group at the third position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 4-methyl-3-aminobenzoic acid with 2-phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Another approach involves the use of a coupling reaction, such as the Suzuki–Miyaura coupling, where 4-methyl-3-bromobenzoic acid is coupled with 2-phenylbutanoylboronic acid in the presence of a palladium catalyst and a base . This method offers the advantage of mild reaction conditions and high yields.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, leading to improved efficiency and scalability. Additionally, the use of environmentally benign solvents and catalysts can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoquinones, while reduction with sodium borohydride can produce alcohol derivatives.
Scientific Research Applications
4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylbutanoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid
- 4-methyl-3-[(2-phenylpropanoyl)amino]benzoic acid
- 4-methyl-3-[(2-phenylacetyl)amino]benzoic acid
Uniqueness
4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid is unique due to the specific positioning of the methyl and phenylbutanoyl groups, which confer distinct chemical and biological properties. This structural uniqueness can result in different reactivity patterns and biological activities compared to similar compounds.
Properties
IUPAC Name |
4-methyl-3-(2-phenylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-15(13-7-5-4-6-8-13)17(20)19-16-11-14(18(21)22)10-9-12(16)2/h4-11,15H,3H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPUXIWGZNRGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[4-(1-adamantyl)phenyl]-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4208136.png)
![N~2~-{2-[(2-Anilino-2-oxoethyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4208143.png)
![N~1~-(3,5-Dimethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide](/img/structure/B4208151.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4208157.png)

![dimethyl 5-({[(3,5-dichloro-2-methoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4208162.png)

![Ethyl 4-{[2-(4-bromophenyl)-4-quinolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4208180.png)

![2-methyl-N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4208187.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4208191.png)
![N-isopropyl-1'-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4208194.png)
![1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid](/img/structure/B4208196.png)
